Cas no 1170285-12-7 (1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one)

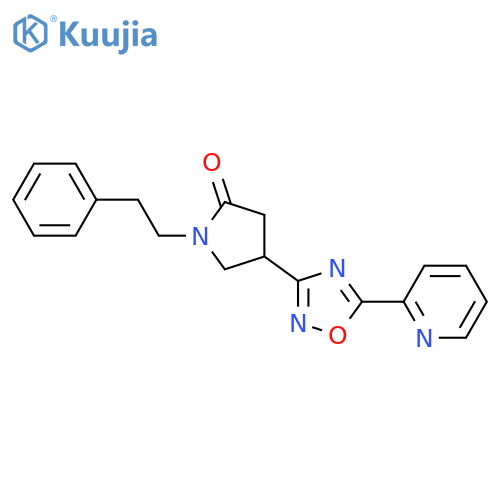

1170285-12-7 structure

商品名:1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- 1170285-12-7

- F5659-4901

- AKOS024516757

- 1-phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Z2736248613

- 1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one

-

- インチ: 1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2

- InChIKey: PSXUONFDPMQYJN-UHFFFAOYSA-N

- ほほえんだ: N1(CCC2=CC=CC=C2)CC(C2N=C(C3=NC=CC=C3)ON=2)CC1=O

計算された属性

- せいみつぶんしりょう: 334.14297583g/mol

- どういたいしつりょう: 334.14297583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 72.1Ų

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5659-4901-5mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 5mg |

$103.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-20μmol |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 20μmol |

$118.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-2μmol |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 2μmol |

$85.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-1mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 1mg |

$81.0 | 2023-11-21 | |

| Life Chemicals | F5659-4901-10mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 10mg |

$118.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-5μmol |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 5μmol |

$94.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-4mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 4mg |

$99.0 | 2023-11-21 | |

| Life Chemicals | F5659-4901-3mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 3mg |

$94.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-15mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 15mg |

$133.5 | 2023-11-21 | |

| Life Chemicals | F5659-4901-20mg |

1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

1170285-12-7 | 90%+ | 20mg |

$148.5 | 2023-11-21 |

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1170285-12-7 (1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬